molecular formula C6H5BrClN3O B6196850 N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride CAS No. 2680531-57-9

N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride

Cat. No.: B6196850
CAS No.: 2680531-57-9
M. Wt: 250.5
InChI Key:
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Description

N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride typically involves the bromination of pyrimidine followed by the introduction of a carbamoyl chloride group. One common method involves the reaction of 5-bromopyrimidine with N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: The carbamoyl chloride group can react with amines to form urea derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrimidine derivatives.

    Condensation Reactions: Formation of urea derivatives.

    Reduction Reactions: Formation of amine or alcohol derivatives.

Scientific Research Applications

N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets. The bromine atom and the carbamoyl chloride group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect the biological activity of the compound, making it useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyrimidin-2-yl)-N-methylcarbamoyl chloride is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various types of reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

2680531-57-9

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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